6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a cyclopropyl group and a piperidine moiety
Mechanism of Action
Target of Action
The primary target of the compound 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor family of transcription factors and plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis .
Mode of Action
This compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to the transcription of genes involved in lipid metabolism, thereby influencing the body’s lipid levels .
Biochemical Pathways
Upon activation by this compound, FXR regulates several biochemical pathways. These include pathways involved in the synthesis and transport of bile acids, cholesterol metabolism, and triglyceride metabolism . The activation of these pathways can lead to downstream effects such as the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol .
Pharmacokinetics
The pharmacokinetic properties of this compound are consistent with enabling once-daily dosing in humans . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its lipid-modulating properties. In preclinical species, it has been shown to lower LDL and triglycerides while raising HDL . These changes in lipid levels can have significant effects on cellular processes and overall health, particularly in relation to cardiovascular disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.
Pyridazinone Formation: The final step involves the formation of the pyridazinone ring, which can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives .
Scientific Research Applications
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities with 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one.
Cyclopropyl-Containing Compounds: Other cyclopropyl derivatives, such as cyclopropylamines and cyclopropylcarboxylic acids, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and a piperidine moiety within a pyridazinone framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
6-cyclopropyl-2-(piperidin-4-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13-4-3-12(11-1-2-11)15-16(13)9-10-5-7-14-8-6-10/h3-4,10-11,14H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFBYOXDAMVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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